molecular formula C18H23N5O B12617172 (Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone CAS No. 892495-06-6

(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B12617172
CAS No.: 892495-06-6
M. Wt: 325.4 g/mol
InChI Key: YENNZWWSKRWUSS-UHFFFAOYSA-N
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Description

(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone is a complex organic compound that features a pyridine ring, a pyrazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The pyridine and pyrazine rings are synthesized separately and then linked through a piperazine bridge. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with the chemicals and reactions involved.

Chemical Reactions Analysis

Types of Reactions

(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific biomolecules makes it valuable in biochemical assays and research.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its interactions with biological targets can be explored for therapeutic purposes, such as treating infections or diseases.

Industry

In industry, this compound can be used in the development of new materials and products. Its unique properties can be harnessed for applications in fields like materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,5,6-Trimethylpyrazin-2-yl)methanol: This compound shares the pyrazine ring but lacks the piperazine and pyridine rings.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar structure but includes a benzamide group.

Uniqueness

(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone is unique due to its combination of three different ring systems

Properties

CAS No.

892495-06-6

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

IUPAC Name

pyridin-3-yl-[4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H23N5O/c1-13-14(2)21-17(15(3)20-13)12-22-7-9-23(10-8-22)18(24)16-5-4-6-19-11-16/h4-6,11H,7-10,12H2,1-3H3

InChI Key

YENNZWWSKRWUSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)CN2CCN(CC2)C(=O)C3=CN=CC=C3)C

Origin of Product

United States

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